Cas no 7532-39-0 (Phenylacetyl CoA)

Phenylacetyl CoA structure
Phenylacetyl CoA structure
Product Name:Phenylacetyl CoA
Numero CAS:7532-39-0
MF:C29H42N7O17P3S
MW:885.6668
CID:981705
PubChem ID:165620
Update Time:2024-10-27

Phenylacetyl CoA Proprietà chimiche e fisiche

Nomi e identificatori

    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid
    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]ox
    • phenylacetyl-CoA
    • Phenylacetyl coenzyme A
    • Phenylacetyl-coenzyme A
    • Coenzyme A, S-(benzeneacetate)
    • Pheylacetyl-CoA
    • Coenzyme A, phenylacetyl
    • Phenylacetyl coenzyme A lithium salt
    • C00582
    • Q27098087
    • 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(phenylacetyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-a
    • 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dim
    • Phenylacetyl coenzyme A
    • Phenylacetyl CoA
    • Acetic acid, phenylthio-, S-ester with coenzyme A (8CI)
    • Coenzyme A, S-(phenylacetate) (6CI,8CI)
    • {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[(3R)-3-hydroxy-2,2-dimethyl-3-{[2-({2-[(2-phenylacetyl)sulfanyl]ethyl}carbamoyl)ethyl]carbamoyl}propoxy]phosphoryl}oxy)phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid
    • CS-0109079
    • SCHEMBL79392
    • J-002101
    • 7532-39-0
    • DTXSID80996770
    • CHEBI:15537
    • Phenylacetyl CoA
    • 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(phenylacetyl)sulfanyl]ethyl}amino)propyl]amino}butyl] dihydrogen diphosphate}
    • phenylacetyl-CoA; (Acyl-CoA); [M+H]+;
    • HY-135024
    • Phenylacetyl-Coenzyme A (sodium salt)
    • CNJ7ZS9RVB
    • Acetic acid, phenylthio-, S-ester with coenzyme
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate
    • UNII-CNJ7ZS9RVB
    • Acetic acid, phenylthio-, S-ester with coenzyme A (8CI)
    • NS00127213
    • S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) 2-phenylethanethioate
    • S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} phenylethanethioate (non-preferred name)
    • Inchi: 1S/C29H42N7O17P3S/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1
    • Chiave InChI: ZIGIFDRJFZYEEQ-CECATXLMSA-N
    • Sorrisi: S(C(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C([H])([H])C([H])([H])N([H])C(C([H])([H])C([H])([H])N([H])C([C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])OP(=O)(O[H])OP(=O)(O[H])OC([H])([H])[C@]1([H])[C@]([H])([C@]([H])([C@]([H])(N2C([H])=NC3=C(N([H])[H])N=C([H])N=C23)O1)O[H])OP(=O)(O[H])O[H])O[H])=O)=O

Proprietà calcolate

  • Massa esatta: 885.157
  • Massa monoisotopica: 885.157
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 22
  • Conta atomi pesanti: 57
  • Conta legami ruotabili: 22
  • Complessità: 1530
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 389
  • XLogP3: -4

Proprietà sperimentali

  • Densità: 1.79
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.709
  • PSA: 418.36000
  • LogP: 1.27040

Phenylacetyl CoA Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73494-1mg
Phenylacetyl Coenzyme A
7532-39-0 98%
1mg
¥2172.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73494-5mg
Phenylacetyl Coenzyme A
7532-39-0 98%
5mg
¥9080.00 2022-04-26
TRC
P319205-2.5mg
Phenylacetyl CoA
7532-39-0
2.5mg
$ 334.00 2023-09-06
TRC
P319205-5mg
Phenylacetyl CoA
7532-39-0
5mg
$626.00 2023-05-17
TRC
P319205-10mg
Phenylacetyl CoA
7532-39-0
10mg
$ 1179.00 2023-09-06
TRC
P319205-25mg
Phenylacetyl CoA
7532-39-0
25mg
$ 2616.00 2023-09-06
A2B Chem LLC
AH66554-2.5mg
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid
7532-39-0
2.5mg
$445.00 2024-04-19
A2B Chem LLC
AH66554-10mg
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid
7532-39-0
10mg
$1266.00 2024-04-19
A2B Chem LLC
AH66554-25mg
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid
7532-39-0
25mg
$2661.00 2024-04-19

Phenylacetyl CoA Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Riferimento
Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor
By Nawarathne, Irosha N. and Walker, Kevin D., Journal of Natural Products, 2010, 73(2), 151-159

Metodo di produzione 2

Condizioni di reazione
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
1.2R:F3CCO2H, S:H2O, acidify
Riferimento
Substrate Recognition and Catalysis by the Cofactor-Independent Dioxygenase DpgC
By Fielding, Elisha N. et al, Biochemistry, 2007, 46(49), 13994-14000

Phenylacetyl CoA Raw materials

Phenylacetyl CoA Preparation Products

Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd